molecular formula C6H5ClN2O3 B1398639 3-Chloro-2-methoxy-5-nitropyridine CAS No. 22353-53-3

3-Chloro-2-methoxy-5-nitropyridine

Cat. No. B1398639
CAS RN: 22353-53-3
M. Wt: 188.57 g/mol
InChI Key: NYAXJWLJSVLTIX-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 . It is a solid substance .


Synthesis Analysis

The synthesis of 3-Chloro-2-methoxy-5-nitropyridine and similar compounds involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3- in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methoxy-5-nitropyridine is represented by the linear formula C6H5ClN2O3 . The InChI code for this compound is InChI=1S/C6H5ClN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3 .


Chemical Reactions Analysis

The reaction mechanism of 3-Chloro-2-methoxy-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

3-Chloro-2-methoxy-5-nitropyridine is a solid substance . It has a molecular weight of 188.57 .

Scientific Research Applications

Synthesis and Structural Analysis

3-Chloro-2-methoxy-5-nitropyridine has been a subject of interest in various synthetic procedures. For instance, its synthesis and structural analysis have been conducted through processes involving substitution, oxidation, nitration, and ammoniation, as demonstrated in the study by C. Jun (2007), where 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine (Jun, 2007).

Chemical Reactions and Kinetics

The compound has been pivotal in studying chemical reactions and kinetics. Ezzat A. Hamed (1997) explored the kinetics of reactions of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with various amines, providing insights into the steric and electronic effects in these reactions (Hamed, 1997).

Derivative Formation and Characterization

The formation of derivatives of 3-Chloro-2-methoxy-5-nitropyridine has been extensively studied. For example, B. Szpakiewicz and Marian Wolniak (1999) conducted research on oxidative methylamination of nitropyridines, which included derivatives of 3-nitropyridine, showcasing the diverse chemical transformations possible with this compound (Szpakiewicz & Wolniak, 1999).

Pharmaceutical Research and Potential Applications

In pharmaceutical research, derivatives of 3-Chloro-2-methoxy-5-nitropyridine have been synthesized and analyzed for their potential applications. C. Temple et al. (1983) investigated derivatives for potential anticancer properties, highlighting the compound's relevance in drug discovery and development (Temple et al., 1983).

Safety and Hazards

The safety information for 3-Chloro-2-methoxy-5-nitropyridine indicates that it has a GHS07 pictogram and a warning signal word .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction it is involved in.

Mode of Action

The mode of action of 3-Chloro-2-methoxy-5-nitropyridine involves its participation in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound interacts with organoboron reagents under mild and functional group tolerant reaction conditions .

Biochemical Pathways

Its use in the synthesis of various organic compounds suggests that it could potentially influence a wide range of biochemical pathways, depending on the specific compounds it helps to synthesize .

Pharmacokinetics

Given its use in chemical synthesis, it is likely that these properties would be significantly influenced by the specific reactions it is involved in and the resulting compounds .

Result of Action

It is known to be used in the synthesis of various organic compounds , suggesting that its effects could be diverse depending on the specific compounds it helps to synthesize.

Action Environment

The action, efficacy, and stability of 3-Chloro-2-methoxy-5-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.

properties

IUPAC Name

3-chloro-2-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAXJWLJSVLTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725068
Record name 3-Chloro-2-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methoxy-5-nitropyridine

CAS RN

22353-53-3
Record name 3-Chloro-2-methoxy-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22353-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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